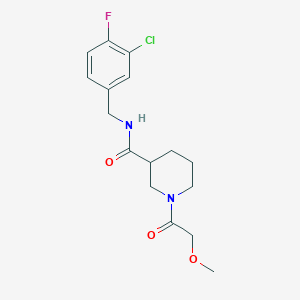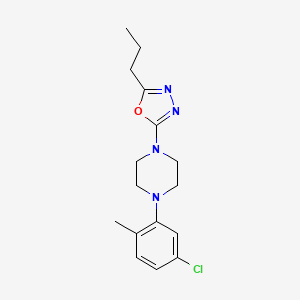![molecular formula C17H19N3O3 B5679066 6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives involves several steps, including base-catalyzed cyclocondensation and subsequent reactions to introduce various functional groups. For instance, Nagarajaiah and Begum (2015) described the synthesis of related compounds through the base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis, demonstrating a typical synthetic route for such compounds (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives reveals a planar fused-ring system, which is crucial for their biological activity and interaction with biological targets. Low et al. (2004) reported the crystal structure of a related compound, highlighting the planar nature and the presence of N-H...O and C-H...π hydrogen bonds that stabilize the structure (Low et al., 2004).
Chemical Reactions and Properties
Pyrrolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including acylation, which introduces acyl groups into the molecule, potentially altering its physical and chemical properties. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, a key step in synthesizing 3-acyltetramic acids, demonstrating the compound's reactivity and the versatility of its functional groups (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-d]pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The planar fused-ring system and hydrogen bonding patterns contribute to the compound's solid-state properties and solubility in various solvents, as shown in studies by Low et al. (2004) (Low et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are central to understanding the compound's applications in synthesis and potential biological activities. The presence of multiple functional groups, such as methoxy and ethyl groups, contributes to its reactivity in chemical reactions, as discussed by Jones et al. (1990) and Nagarajaiah and Begum (2015), highlighting the compound's ability to undergo transformations and participate in a wide range of chemical reactions (Jones et al., 1990); (Nagarajaiah & Begum, 2015).
特性
IUPAC Name |
6-ethyl-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-5-20-10-13-14(16(21)19(3)17(22)18(13)2)15(20)11-6-8-12(23-4)9-7-11/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBNVXLQLPJZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=C1C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5678997.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-2-quinazolinecarboxylate](/img/structure/B5679002.png)
![1-methyl-4-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5679016.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5679022.png)
![4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5679030.png)
![(3S*,4S*)-3-{ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5679038.png)


![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)

